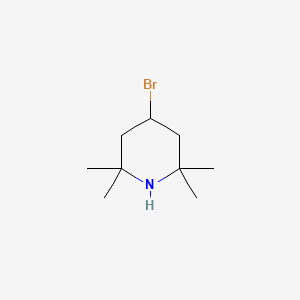

4-Bromo-2,2,6,6-tetramethylpiperidine

描述

4-Bromo-2,2,6,6-tetramethylpiperidine (4-Br-TMP) is a halogenated derivative of 2,2,6,6-tetramethylpiperidine (TMP), a sterically hindered cyclic amine. The bromine substituent at the C4 position introduces unique electronic and steric effects, distinguishing it from other TMP derivatives. This compound is synthesized via electrochemical bromination of TMP, yielding free nitroxyl radicals (e.g., 2,2,6,6-tetramethylpiperidine-1-oxyl) as intermediates . Its applications span electrochemical mediation, organic synthesis, and materials science, where its electron-withdrawing bromine group enhances reactivity in redox processes .

属性

CAS 编号 |

67845-89-0 |

|---|---|

分子式 |

C9H18BrN |

分子量 |

220.15 g/mol |

IUPAC 名称 |

4-bromo-2,2,6,6-tetramethylpiperidine |

InChI |

InChI=1S/C9H18BrN/c1-8(2)5-7(10)6-9(3,4)11-8/h7,11H,5-6H2,1-4H3 |

InChI 键 |

QFZDDOSCZLLDHS-UHFFFAOYSA-N |

SMILES |

CC1(CC(CC(N1)(C)C)Br)C |

规范 SMILES |

CC1(CC(CC(N1)(C)C)Br)C |

其他CAS编号 |

67845-89-0 |

产品来源 |

United States |

相似化合物的比较

Comparative Analysis with Structurally Similar Compounds

Comparison with TEMPO Derivatives

TMP derivatives functionalized with nitroxyl radicals (e.g., TEMPO, 4-Oxo-TEMPO) are widely used as catalysts and stabilizers. Key distinctions include:

- 4-Acetamido-TEMPO (A-TEMPO): The acetamido group at C4 enhances oxidation catalytic ability due to electron-withdrawing effects, yielding higher electrochemical response currents than TEMPO.

- 4-Trifluoroacetamido-TEMPO (F-TEMPO) : The trifluoroacetamido group further increases oxidative reactivity compared to A-TEMPO, with applications in biosensing and molecular recognition. Unlike 4-Br-TMP, these derivatives prioritize catalytic efficiency over mediator roles .

- 4-Oxo-TEMPO (Tempone) : The oxo group at C4 enables antioxidant activity in biological systems, protecting cells from oxidative damage. In contrast, 4-Br-TMP’s bromine substituent is more reactive in electrochemical halogenation and radical generation .

Table 1: Key Properties of TEMPO Derivatives vs. 4-Br-TMP

Comparison with Halogenated TMP Derivatives

- 1-Chloro-TMP : Electrochemical chlorination of TMP produces chloro derivatives, which form aminyl radicals. However, 4-Br-TMP’s bromine at C4 enables distinct reaction pathways, such as Favorskii rearrangements in strongly acidic conditions, yielding pyrrolidine derivatives .

- 3,5-Dibromo-TMP : Bromination under acidic conditions yields dibrominated products, which exhibit lower stability than 4-Br-TMP due to steric clashes. The C4 bromine in 4-Br-TMP offers better regioselectivity in synthetic applications .

Comparison with Non-Halogenated TMP Derivatives

- 2,2,6,6-Tetramethylpiperidine (TMP): The parent compound lacks substituents at C4, making it a strong non-nucleophilic base for deprotonation reactions. 4-Br-TMP’s bromine reduces basicity but introduces redox-active properties .

- 4-Amino-TMP: The amino group at C4 facilitates coupling reactions in drug discovery (e.g., HIV entry inhibitors). Unlike 4-Br-TMP, this derivative prioritizes hydrogen bonding over redox activity .

Mechanistic and Application Differences

Electrochemical Reactivity

4-Br-TMP serves as a mediator in alcohol oxidation, generating nitroxyl radicals during electrolysis. Comparatively, A-TEMPO and F-TEMPO directly catalyze oxidations without requiring electrochemical activation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。